molecular formula C25H20N2O2S3 B11627035 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11627035
M. Wt: 476.6 g/mol
InChI Key: PXBUACQIZYIOPE-UHFFFAOYSA-N
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Description

4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with phenyl, thiophene, and sulfonylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, followed by bromination using bromine in acetic acid . Another approach involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the sulfonylethyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The thiophene and sulfonylethyl groups can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and various oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Mechanism of Action

The mechanism of action of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PKCθ, a novel isoform of protein kinase C crucial for T cell activation and survival . This inhibition can have therapeutic implications in diseases such as multiple sclerosis and arthritis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE lies in its combination of phenyl, thiophene, and sulfonylethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H20N2O2S3

Molecular Weight

476.6 g/mol

IUPAC Name

2-(2-benzylsulfonylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C25H20N2O2S3/c26-17-22-21(20-10-5-2-6-11-20)16-23(24-12-7-13-30-24)27-25(22)31-14-15-32(28,29)18-19-8-3-1-4-9-19/h1-13,16H,14-15,18H2

InChI Key

PXBUACQIZYIOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

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